Azido-PEG11-Azide

説明

Azido-PEG11-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

The synthesis of Azido-PEG11-Azide involves the use of Thermoanaerobacterium xylanolyticus GH116 β-glucosidase, which catalyzes the gram-scale production of 1-azido-β-D-glucose from p-nitropheyl-β-D-glucopyranoside and azide via a transglucosylation reaction . Another method involves the protection of azido groups with di (tert-butyl) (4-(dimethylamino) phenylphosphine (Amphos) and following iodine-magnesium exchange .

Molecular Structure Analysis

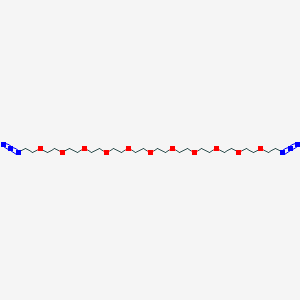

Azido-PEG11-Azide has a chemical formula of C24H48N6O11 . Its molecular weight is 596.7 .

Chemical Reactions Analysis

Azido-PEG11-Azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Physical And Chemical Properties Analysis

Azido-PEG11-Azide has a chemical formula of C24H48N6O11 and a molecular weight of 596.7 . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

科学的研究の応用

Specific Scientific Field

Azido-PEG11-Azide is used in the field of Polymer Chemistry .

Summary of the Application

Azido-PEG11-Azide is a derivative of Poly(ethylene glycol) (PEG), a semicrystalline polymer with tremendous applications in biological contexts and for industrial uses . The azide-terminated PEGs are particularly important for the PEGylation of proteins, nanoparticles, and nanostructured surfaces .

Methods of Application or Experimental Procedures

The preparation and characterization of azide-terminated PEGs involve several steps. The 1H NMR enables the routine quantitative determination of chain-end substitution and is also a unique method to calculate the absolute number average molecular weight of PEG derivatives .

Results or Outcomes

Azide end groups affect PEG melting behavior. In contrast to oxygen-containing end groups, azides do not interact with PEG segments, thus inducing defect formation in the crystal lattice and the reduction of crystal sizes .

Synthesis of Azide Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Azide compounds play a pivotal role in the synthesis of organonitrogens such as amines and triazoles, which are essential compounds in organic and materials chemistry .

Methods of Application or Experimental Procedures

Researchers have developed an innovative and efficient azide synthesis method. The novelty of this synthesis method lies in the protection of azido groups with di(tert-butyl)(4-(dimethylamino) phenylphosphine (Amphos) and following iodine-magnesium exchange realized the preparation of organomagnesium intermediates, which served in the synthesis of diverse azides by transformations with various electrophiles followed by deprotection with elemental sulfur .

Results or Outcomes

The researchers successfully synthesized several azide compounds using the Grignard reaction . This method is expected to contribute to the efficient development of pharmaceuticals and other industrially important products .

Wider Industrial Applications

Specific Scientific Field

This application falls under the field of Industrial Chemistry .

Summary of the Application

Azide compounds, including Azido-PEG11-Azide, play a pivotal role in the synthesis of organonitrogens such as amines and triazoles, which are essential compounds in organic and materials chemistry . These compounds have attracted attention in the development of pharmaceuticals and other industries .

Methods of Application or Experimental Procedures

The researchers developed a new method to prepare organomagnesium intermediates having a protected azido group . The novelty of this synthesis method lies in the protection of azido groups with di(tert-butyl)(4-(dimethylamino) phenylphosphine (Amphos) and following iodine-magnesium exchange .

Results or Outcomes

The researchers successfully synthesized several azide compounds using the Grignard reaction . This method is expected to contribute to the efficient development of pharmaceuticals and other industrially important products .

Applications in Glycobiology

Specific Scientific Field

This application falls under the field of Glycobiology .

Summary of the Application

Azide-Based Bioorthogonal Click Chemistry has created a new method for glycan non-invasive imaging in living systems, selective metabolic engineering, and offered an elite chemical handle for biological manipulation and glycomics studies .

Methods of Application or Experimental Procedures

The [3 + 2] dipolar cycloadditions of azides with strained alkynes and the Staudinger ligation of azides and triarylphosphines have been widely used among the extant click reactions .

Results or Outcomes

This method has been used for glycan non-invasive imaging, glycomics studies, and viral surface manipulation for drug discovery .

Synthesis of Chemical Libraries for Drug Discovery

Specific Scientific Field

This application falls under the field of Drug Discovery and Development .

Summary of the Application

Azide compounds, including Azido-PEG11-Azide, are used in operationally simple chemical reactions, termed click reactions, which are widely used in many scientific fields . These reactions are used to synthesize chemical libraries for drug discovery .

Methods of Application or Experimental Procedures

The synthesis of compounds called azides is greatly simplified by a reagent that opens up a remarkably straightforward route to making libraries of compounds that might have useful biological functions .

Results or Outcomes

The development of this method has streamlined the optimization of desired functional properties and is expected to contribute to the efficient development of pharmaceuticals .

Applications in Plasticizers

Specific Scientific Field

This application falls under the field of Material Science .

Summary of the Application

Azido-ester plasticizers, which could potentially include Azido-PEG11-Azide, have been studied for their effects on glass transition temperature (T G) of polymers .

Methods of Application or Experimental Procedures

The researchers reported on the paradoxical behavior regarding the effect of the azide group on T G .

Results or Outcomes

Their method gave good predictions for a test set and could be of help in designing novel azido-ester plasticizers .

Safety And Hazards

将来の方向性

Azido-PEG11-Azide is a substantial tool for site-specific labeling and functionalization of RNA to probe its structure, dynamics, and localization, with applications in diagnostics, forensics, genetic analysis, and sequencing . The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

特性

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48N6O11/c25-29-27-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-28-30-26/h1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAUXUWXBFMGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG11-Azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1529049.png)